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Application Notes and Protocols: Cloning and Expression of MIM1 in Yeast

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the cloning, expression, and analysis of the Mitochondrial Import Protein 1 (MIM1) in the budding yeast, Saccharomyces cerevisiae. MIM1 is an integral protein of the mitochondrial outer membrane, playing a crucial role in the biogenesis and assembly of the Translocase of the Outer Membrane (TOM) complex and the import of other multi-spanning membrane proteins.[1][2][3] The protocols outlined herein are designed for researchers studying mitochondrial protein import, biogenesis, and for those utilizing yeast as a model system for membrane protein expression.

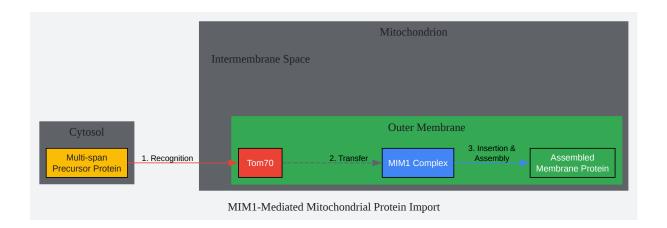
Introduction to MIM1 Function

MIM1 is a key component of the mitochondrial protein import machinery in yeast.[1] It resides in the mitochondrial outer membrane and forms a complex, potentially with another protein, Mim2, to facilitate the insertion and assembly of other outer membrane proteins.[4][5] Specifically, MIM1 is required for the proper assembly of core TOM complex components like Tom40, Tom20, and Tom70.[5][6][7] It cooperates with the receptor Tom70 to recognize and mediate the membrane integration of a subset of proteins with multiple alpha-helical transmembrane segments, such as Ugo1.[1][2][6] Depletion or absence of MIM1 leads to reduced levels of several TOM complex subunits and other outer membrane proteins, impairing overall mitochondrial biogenesis.[2][5][8]



MIM1-Mediated Protein Import Pathway

The following diagram illustrates the role of the **MIM1** complex in the import of multi-spanning proteins into the mitochondrial outer membrane. The precursor protein is first recognized by the Tom70 receptor, then transferred to the **MIM1** complex which facilitates its insertion and assembly into the membrane.



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Caption: Role of **MIM1** in mitochondrial outer membrane protein import.

Experimental Data Summary

The deletion of the **MIM1** gene ($mim1\Delta$) has a quantifiable impact on the steady-state levels of various mitochondrial outer membrane proteins. This data is critical for designing functional complementation assays.

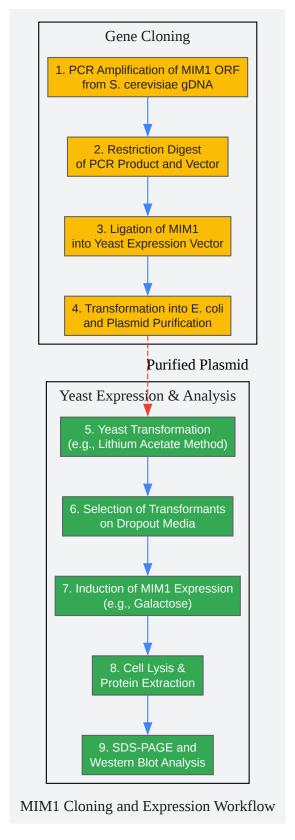


Protein	Function	Effect of mim1Δ	Reference(s)
Ugo1	Outer membrane fusion protein	Strong reduction	[2][8]
Scm4	Outer membrane protein	Strong reduction	[8]
Tom20	TOM complex receptor	Reduced / Moderately reduced	[2][5][8]
Tom70	TOM complex receptor	Moderately reduced	[2][5][8]
Tom40	TOM complex channel	Moderately reduced	[5]
Tom22	TOM complex assembly	Levels similar to wild- type	[5]

Experimental Workflow Overview

The diagram below outlines the general workflow for cloning the **MIM1** gene into a yeast expression vector and subsequently analyzing its expression.





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Caption: General workflow for **MIM1** cloning and expression in yeast.



Detailed Experimental Protocols Protocol 1: Cloning of MIM1 into a Yeast Expression Vector

This protocol describes the amplification of the **MIM1** open reading frame (ORF) from S. cerevisiae genomic DNA and its insertion into a suitable yeast expression vector, such as a pYES2-based plasmid which contains a galactose-inducible GAL1 promoter and allows for C-terminal tagging (e.g., with a His or HA tag).[9][10]

Materials:

- S. cerevisiae (e.g., strain S288c) genomic DNA
- High-fidelity DNA polymerase
- Forward and reverse primers for MIM1 (YOL026C) with appropriate restriction sites
- Yeast expression vector (e.g., pYES2/CT)
- Restriction enzymes and T4 DNA ligase
- Competent E. coli cells (e.g., DH5α)
- LB agar plates with appropriate antibiotic

Method:

- PCR Amplification:
 - Design primers to amplify the full MIM1 ORF. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen vector.
 - Perform PCR using high-fidelity polymerase and yeast genomic DNA as the template.
 - Analyze the PCR product on an agarose gel to confirm the correct size (~342 bp). Purify the PCR product.



Restriction Digest:

- Digest both the purified PCR product and the yeast expression vector with the selected restriction enzymes.
- Purify the digested DNA fragments.

· Ligation:

- Set up a ligation reaction with the digested MIM1 insert and the linearized vector using T4 DNA ligase. Incubate as recommended by the manufacturer.
- E. coli Transformation:
 - Transform the ligation mixture into competent E. coli cells.
 - Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.
 - Incubate overnight at 37°C.
- Verification:
 - Select several colonies and grow overnight cultures.
 - Isolate plasmid DNA (miniprep) and verify the correct insert by restriction digest analysis and/or Sanger sequencing.

Protocol 2: Transformation of Yeast (S. cerevisiae)

This protocol details the high-efficiency lithium acetate (LiAc)/polyethylene glycol (PEG) method for introducing the recombinant plasmid into yeast cells.[11][12][13][14]

Materials:

- S. cerevisiae strain (e.g., BY4741 or a mim1∆ mutant)
- YPD medium



- LiAc/TE solution (100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- PEG/LiAc/TE solution (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled.[13]
- Purified MIM1 expression plasmid (~0.1-1 μg)
- Synthetic complete (SC) drop-out medium plates for selection (e.g., SC-Ura for a URA3 marker).[12]

Method:

- Prepare Competent Cells:
 - Inoculate 5-10 mL of YPD with the desired yeast strain and grow overnight with shaking at 30°C.
 - Inoculate a larger culture (e.g., 50 mL YPD) to an OD₆₀₀ of ~0.2 and grow to mid-log phase (OD₆₀₀ of 0.6-0.8).
 - Harvest cells by centrifugation, wash with sterile water, and resuspend in LiAc/TE solution.
 - Incubate for 30-60 minutes at 30°C with gentle shaking.
- Transformation:
 - In a microfuge tube, mix the carrier DNA, the MIM1 plasmid DNA, and ~100 μL of the competent yeast cell suspension.
 - Add ~600 μL of the PEG/LiAc/TE solution and vortex to mix thoroughly.[12]
 - Incubate at 30°C for 30-45 minutes with shaking.
- Heat Shock:
 - Add DMSO to a final concentration of ~10% (optional, but can increase efficiency).[14]
 - Heat shock the mixture at 42°C for 15-25 minutes.



- Plating and Selection:
 - Pellet the cells by brief centrifugation and remove the supernatant.
 - Resuspend the cell pellet in sterile water or TE buffer.
 - Plate the cell suspension onto SC drop-out plates to select for transformants.
 - Incubate at 30°C for 2-4 days until colonies appear.

Protocol 3: Expression and Analysis of Recombinant MIM1

This protocol describes how to induce the expression of **MIM1** from the GAL1 promoter and analyze the protein product by Western blot.

Materials:

- Yeast transformant colony
- Synthetic drop-out medium with 2% raffinose (or glucose for initial growth)
- Synthetic drop-out medium with 2% galactose and 2% raffinose (for induction)
- Yeast lysis buffer (e.g., containing Tris-HCl, NaCl, protease inhibitors)
- Glass beads
- SDS-PAGE equipment and reagents
- PVDF membrane
- Primary antibody against the affinity tag on MIM1 (e.g., anti-His, anti-HA)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Method:



· Culture Growth and Induction:

- Inoculate a starter culture of the yeast transformant in selective medium containing a noninducing carbon source like raffinose (or glucose to repress). Grow overnight at 30°C.
- Dilute the overnight culture into fresh selective medium with 2% raffinose and grow to midlog phase.
- To induce expression, pellet the cells and resuspend them in selective medium containing
 2% galactose (and optionally 2% raffinose).
- Grow for another 4-16 hours at 30°C.

Protein Extraction:

- Harvest an appropriate number of cells (e.g., 10 OD₆₀₀ units) by centrifugation.
- Resuspend the cell pellet in yeast lysis buffer with protease inhibitors.
- Add an equal volume of acid-washed glass beads.
- Lyse the cells by vigorous vortexing in short bursts, cooling on ice between bursts.
- Clarify the lysate by centrifugation to obtain the total cell extract.

SDS-PAGE and Western Blotting:

- Determine the protein concentration of the lysate (e.g., using a Bradford assay).
- Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane (e.g., with 5% non-fat milk in TBST).



- Incubate the membrane with the primary antibody specific to the affinity tag on your recombinant MIM1.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash again and detect the protein using a chemiluminescent substrate and an imaging system.[15]

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